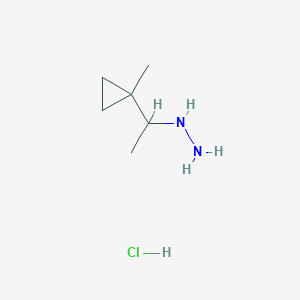![molecular formula C19H17FN2O2 B2643713 6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 899946-62-4](/img/structure/B2643713.png)
6-(4-Ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and the functional groups present in it. It may also include the role or importance of the compound in various applications .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This can involve various chemical reactions, the use of catalysts, and specific conditions of temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible applications .Scientific Research Applications
Analgesic and Anti-inflammatory Activity
Pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory effects. These compounds have shown promise in preclinical models without inducing gastric ulcerogenic effects, highlighting their potential for safer therapeutic applications compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Şahina et al., 2004).
Molecular Structure Characterization and Theoretical Studies
Recent advancements in the synthesis and characterization of triazole pyridazine derivatives, including their crystal structure, density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, have been documented. These studies contribute to the understanding of the molecular interactions and stability of pyridazine compounds, which are crucial for developing new pharmaceuticals with enhanced efficacy (Sallam et al., 2021).
Antimicrobial Activity
The antibacterial activities of novel thieno[2,3-c]pyridazine derivatives have been investigated, revealing potent effects against various bacterial strains. This research opens new avenues for the development of effective antimicrobial agents, addressing the growing concern of antibiotic resistance (Al-Kamali et al., 2014).
Drug Delivery Systems
The design and evaluation of drug delivery systems for hydrophobic antitumor candidate pyridazinone derivatives have shown promising results. Utilizing block copolymer micelles, these systems have improved the solubility, bioavailability, and therapeutic efficacy of pyridazinone-based antitumor agents, demonstrating their potential in cancer therapy (Jin et al., 2015).
Cardiovascular Applications
Pyridazinone derivatives have been explored for their vasodilatory properties, with some compounds exhibiting significant activity in preclinical models. This research suggests the potential of pyridazinone compounds in treating cardiovascular diseases by improving blood flow and reducing blood pressure (Bansal et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-10-11-19(23)22(21-18)13-14-4-3-5-16(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHBSYBCLZCDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

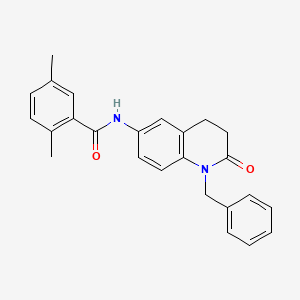



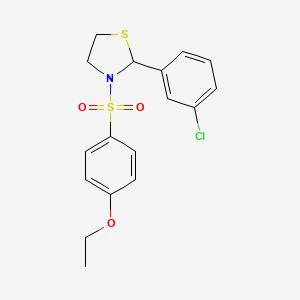
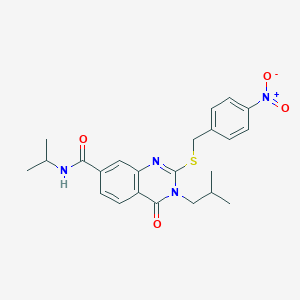
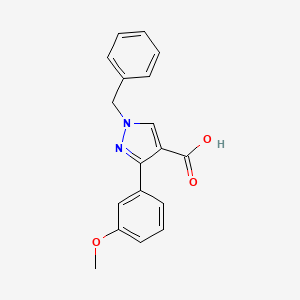

![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
